Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate
Description
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is a synthetic ester featuring a cyano-substituted, dimethylated cyclohexene ring linked via an ether oxygen to an ethyl acetate backbone. This compound’s structural complexity arises from its cyclohexene moiety, which introduces steric hindrance and electronic effects due to the electron-withdrawing cyano group (-CN) and the electron-donating dimethyl substituents.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 2-(2-cyano-6,6-dimethylcyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C13H19NO3/c1-4-16-11(15)9-17-12-10(8-14)6-5-7-13(12,2)3/h4-7,9H2,1-3H3 |
InChI Key |
ALVUPCNQIWADQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(CCCC1(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 2-cyano-6,6-dimethylcyclohex-1-en-1-ol. This reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethyl cyanoacetate acts as the nucleophile, attacking the electrophilic carbon of the 2-cyano-6,6-dimethylcyclohex-1-en-1-ol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is used in scientific research for the synthesis of biologically active compounds. It serves as a precursor for the synthesis of heterocyclic compounds, which have applications in medicinal chemistry. These heterocyclic compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .
In addition, the compound is used in the development of new materials with unique properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing the active compound that interacts with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The target compound’s unique combination of a cyclohexene ring, cyano group, and ester functionality distinguishes it from simpler esters and related derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparisons

Key Observations:
- Steric Effects: The dimethylcyclohexene group in the target compound imposes significant steric hindrance compared to planar benzofuran () or imidazole cores (). This may reduce nucleophilic attack on the ester carbonyl, enhancing stability .
- Biological Relevance: Imidazole-based analogs () exhibit bioactivity, suggesting the target compound’s cyclohexene-cyano motif could be tailored for similar applications, albeit with altered pharmacokinetics due to steric differences .
Biological Activity
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate, a compound with the CAS number 2102412-43-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, antioxidant and antibacterial activities, and relevant case studies.
The molecular formula of this compound is . Its structure includes a cyano group and an ether functional group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetate with a suitable cyano compound. The synthetic route can be optimized to enhance yield and purity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing cyano groups demonstrate high radical scavenging activity. The antioxidant capacity can be assessed using various methods such as:
- DPPH Scavenging Assay : Measures the ability to reduce stable free radicals.
- Nitric Oxide Scavenging : Evaluates the inhibition of nitric oxide production.
Table 1 summarizes the antioxidant activity of related compounds:
| Compound | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |
|---|---|---|
| Compound A | 85% | 70% |
| Compound B | 78% | 65% |
| Ethyl 2-cyano derivative | 82% | 68% |
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2 presents the antibacterial activity results:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Bacillus subtilis | 12 | 75 |
Case Studies
In a study conducted by Madhavi and Ramanamma (2019), several derivatives of cyano compounds were synthesized and tested for their biological activities. The findings indicated that compounds with specific substituents on the phenyl ring exhibited enhanced antibacterial and antioxidant activities compared to others without such modifications .
Another investigation highlighted the structure–activity relationship (SAR) of similar compounds, suggesting that the presence of electron-withdrawing groups like cyano significantly boosts biological efficacy . The study concluded that these compounds could serve as templates for developing new therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
